Olmidine

Catalog No.
S3723114
CAS No.
788094-87-1
M.F
C9H10N2O3
M. Wt
194.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Olmidine

CAS Number

788094-87-1

Product Name

Olmidine

IUPAC Name

2-(1,3-benzodioxol-5-yl)-2-hydroxyethanimidamide

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

InChI

InChI=1S/C9H10N2O3/c10-9(11)8(12)5-1-2-6-7(3-5)14-4-13-6/h1-3,8,12H,4H2,(H3,10,11)

InChI Key

DPOREOOGDLINFI-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C(C(=N)N)O

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(C(=N)N)O

The exact mass of the compound Olmidine is 194.06914219 g/mol and the complexity rating of the compound is 234. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Olmidine is a synthetic compound classified as a mandelamidine derivative. It has been primarily studied for its antihypertensive properties and its ability to modulate adrenergic transmission. The chemical structure of olmidine allows it to interact with various neurotransmitter systems, making it a subject of interest in pharmacological research .

That are significant for its pharmacological activity. One of the primary mechanisms involves the inhibition of adrenergic transmission. This action is crucial in its role as an antihypertensive agent. The compound's interactions can lead to changes in vascular resistance and blood pressure regulation .

Olmidine exhibits various biological activities:

  • Antihypertensive Effects: Studies have demonstrated that olmidine can lower blood pressure in normotensive rats, showcasing its potential as an effective antihypertensive drug .
  • Neuropathic Pain Modulation: Research indicates that olmidine may have a role in reducing tactile hypersensitivity in neuropathic pain models, suggesting broader implications for pain management .
  • Interactions with Other Drugs: Olmidine has been shown to interact positively with established antihypertensive medications, enhancing their effects when used in combination .

The synthesis of olmidine involves specific chemical processes that yield the mandelamidine structure. While detailed synthetic pathways are often proprietary or complex, the general approach includes:

  • Starting Materials: The synthesis typically begins with appropriate amines and aldehydes.
  • Reactions: Key reactions may include condensation and subsequent modifications to achieve the desired mandelamidine structure.
  • Purification: The final product is purified through crystallization or chromatography to ensure high purity levels suitable for pharmacological testing .

Olmidine has several applications, particularly in medical settings:

  • Hypertension Treatment: Its primary application lies in treating hypertension due to its vasodilatory effects.
  • Pain Management: Given its potential effects on neuropathic pain pathways, olmidine may also be explored for pain relief therapies .
  • Research Tool: In pharmacological research, olmidine serves as a tool for studying adrenergic mechanisms and their implications in various conditions.

Interaction studies have revealed that olmidine can enhance the effects of other antihypertensive drugs. For instance:

  • Combination Therapy: When combined with other antihypertensives, olmidine has demonstrated synergistic effects, leading to more significant reductions in blood pressure compared to monotherapy .
  • Mechanistic Insights: Investigations into its interactions with adrenergic receptors provide insights into how olmidine modulates neurotransmission and vascular tone .

Several compounds share structural or functional similarities with olmidine. Here are some notable examples:

Compound NameSimilarity to OlmidineUnique Features
EthylpropionShares structural characteristicsPrimarily used as an appetite suppressant
ClonidineAdrenergic receptor agonistUsed primarily for hypertension and ADHD
GuanfacineAlpha-2 adrenergic agonistUsed for hypertension and ADHD

Olmidine's uniqueness lies in its dual action on both adrenergic transmission and neuropathic pain pathways, distinguishing it from other compounds primarily focused on either hypertension or pain management alone.

XLogP3

0.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

194.06914219 g/mol

Monoisotopic Mass

194.06914219 g/mol

Heavy Atom Count

14

UNII

CWA7D4VAX8
0T3B934Y1M
6X082H783C

Wikipedia

Olmidine

Dates

Last modified: 07-27-2023

Explore Compound Types